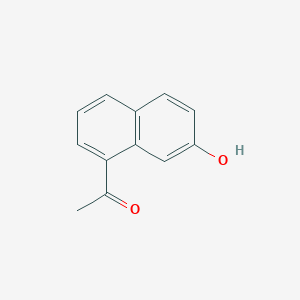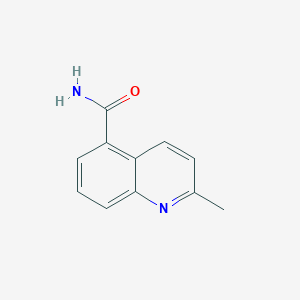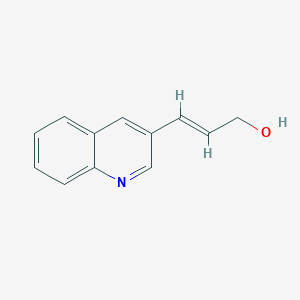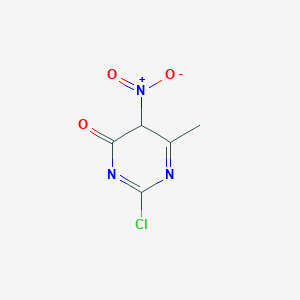
2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-5-nitro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological significance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one typically involves the nitration of 2-chloro-6-methylpyrimidin-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of various substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Amino derivatives from the reduction of the nitro group.
- Carboxylated derivatives from the oxidation of the methyl group.
Scientific Research Applications
2-Chloro-6-methyl-5-nitro-5H-pyrimidin-4-one has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The biological activity of 2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one is primarily attributed to its ability to interact with nucleophilic sites in biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by damaging their DNA.
Comparison with Similar Compounds
2-Chloro-5-nitropyrimidine: Lacks the methyl group, leading to different reactivity and biological activity.
6-Methyl-5-nitropyrimidin-4-one:
5-Nitro-5H-pyrimidin-4-one: Lacks both the chloro and methyl groups, making it less versatile in synthetic applications.
Uniqueness: 2-Chloro-6-methyl-5-nitro-5H-pyrimidin-4-one is unique due to the presence of both electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups. This combination allows for a wide range of chemical modifications and enhances its potential in various applications.
Properties
Molecular Formula |
C5H4ClN3O3 |
|---|---|
Molecular Weight |
189.56 g/mol |
IUPAC Name |
2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h3H,1H3 |
InChI Key |
HHKQTNCVLSNZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=O)C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


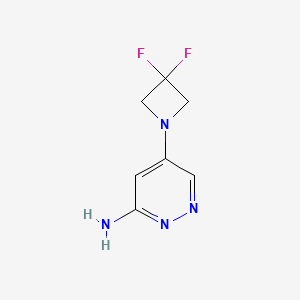
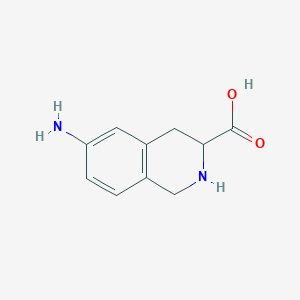
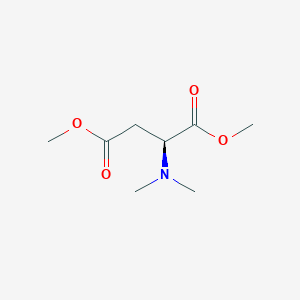
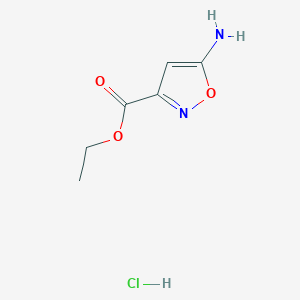
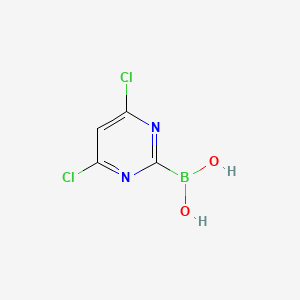
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)


